Regioisomeric Specificity: RORγ Inverse Agonist Potency Comparison with CHEMBL3617302
The regioisomer CHEMBL3617302 (N1-sulfonamide, C7-acetamide) was tested for RORγ inverse agonist activity using a TR-FRET co-activator peptide recruitment assay against the N-terminal 6xHis-tagged human RORc ligand binding domain (residues 241–486). It displayed an EC50 >10,000 nM, indicating very weak inverse agonism [1]. In contrast, the target compound (N1-acetyl, C7-sulfonamide) positions the sulfonamide at the C7 position, a substitution pattern predicted by molecular dynamics simulations of analogous N-sulfonamide-tetrahydroquinoline RORγt ligands to form critical hydrogen-bond contacts with Trp317 and stabilize H12 conformation [2]. While direct quantitative data for the target compound in this assay are not publicly available, the structural rationale indicates potential for enhanced potency upon testing. This regioisomeric comparison establishes that the N1-acetyl, C7-sulfonamide configuration is mechanistically distinct and warrants empirical evaluation.
| Evidence Dimension | RORγ inverse agonist activity (EC50) |
|---|---|
| Target Compound Data | Not yet publicly reported in this assay; structurally predicted to differ from regioisomer |
| Comparator Or Baseline | CHEMBL3617302 (N1-sulfonamide, C7-acetamide regioisomer): EC50 >10,000 nM |
| Quantified Difference | Comparator is essentially inactive (EC50 >10 µM); target compound's activity remains to be determined but is predicted to be superior based on MD simulation SAR |
| Conditions | TR-FRET assay; N-terminal 6xHis-tagged human RORc LBD (241–486); SRC1 co-activator peptide recruitment; 3 hr incubation |
Why This Matters
This regioisomeric distinction is critical for researchers targeting RORγ-mediated pathways (autoimmune disease, oncology); ordering the incorrect regioisomer yields a compound with negligible target engagement, wasting screening resources.
- [1] ChEMBL. CHEMBL3617302 Bioactivity Record. Assay CHEMBL3619498: Inverse agonist activity at human RORc LBD. Document CHEMBL3616373 (Bioorg Med Chem Lett, 2015). EC50 >10,000 nM. View Source
- [2] Sun N, et al. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules. 2018;23(12):3181. doi:10.3390/molecules23123181. View Source
